molecular formula C26H37ClN2O4 B1679975 Norverapamil hydrochloride CAS No. 67812-42-4

Norverapamil hydrochloride

Cat. No.: B1679975
CAS No.: 67812-42-4
M. Wt: 477.0 g/mol
InChI Key: OEAFTRIDBHSJDC-UHFFFAOYSA-N
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Description

Norverapamil hydrochloride is a metabolite of Verapamil . It is an N-demethylated metabolite of verapamil and has significantly less calcium channel blocking ability but exhibits therapeutic activity . It is used for treating cardiovascular disorders and chronic oral diseases in children .


Synthesis Analysis

Norverapamil is synthesized through a process involving obtaining quaternary ammonium salt . A suitable reversed-phase high-performance liquid chromatography (RP-HPLC) method for detection and determination of laboratory-synthesized metabolite norverapamil (NVER) present in the pharmaceutical formulations has been developed .


Molecular Structure Analysis

The molecular formula of this compound is C26H36N2O4·HCl . The molecular weight is 477.04 . The SMILES string representation is CC(C)C(CCCNCCC1=CC=C(OC)C(OC)=C1)(C#N)C2=CC(OC)=C(OC)C=C2.Cl .


Chemical Reactions Analysis

A new method for simultaneous determination of verapamil hydrochloride (VerHCl) and its metabolite this compound (NorHCl) by using capillary electrophoresis–electrochemiluminescence has been developed . The linear ranges of the VerHCl and NorHCl concentrations were 0.015–10.0 and 0.060–10.0 μg/mL, respectively .


Physical and Chemical Properties Analysis

This compound is an off-white crystalline solid . It softens at 50°C and decomposes at 155-160°C . It is soluble in water at a concentration of 15 mg/mL . The storage condition is desiccated .

Scientific Research Applications

Analytical Method Development for Norverapamil Hydrochloride

Pharmaceutical Analysis and Validation this compound, along with other calcium channel blockers and angiotensin-converting enzyme inhibitors, has been subject to analytical method development and validation for estimation in various pharmaceutical formulations. High-performance liquid chromatographic methods have been developed and fully validated to assess the presence and concentration of drugs like Norverapamil, Trandolapril, and Nifedipine in bulk and pharmaceutical formulations. These methods have been rigorously validated for precision, accuracy, linearity, and limits of detection and quantitation according to ICH guidelines, demonstrating the importance of this compound in the pharmaceutical industry for treating conditions such as hypertension and heart-related ailments (G. C., G. Dyade, D. Jadhav, 2019).

Potential Therapeutic Applications

Bipolar Disorder Treatment The interest in l-type calcium channel (LTCC) antagonists, including this compound, has been renewed for treating bipolar disorder due to the discovery that LTCC genes are part of the genetic etiology of bipolar disorder and related phenotypes. While data for LTCC antagonists like Norverapamil in phases other than acute mania are limited to observational studies, the growing evidence for calcium signaling dysfunction in bipolar disorder suggests that drugs like this compound have stronger therapeutic candidacy, prompting discussions on improving the selectivity, efficacy, and tolerability of LTCC antagonists for conditions like bipolar disorder (A. Cipriani et al., 2016).

Mechanism of Action

Target of Action

Norverapamil hydrochloride is an N-demethylated metabolite of verapamil . It primarily targets L-type calcium channels and P-glycoprotein (P-gp) . These targets play a crucial role in regulating the influx of calcium ions across the cell membrane of arterial smooth muscle and myocardial cells .

Mode of Action

this compound acts as a calcium channel blocker and P-gp inhibitor . It modulates the influx of ionic calcium across the cell membrane of the arterial smooth muscle and myocardial cells . This modulation results in the relaxation and prevention of coronary artery spasm, dilation of coronary arteries, and reduction of total peripheral resistance .

Biochemical Pathways

The primary metabolic pathway of verapamil to norverapamil involves N-demethylation . Two main photodegradation pathways have been recognized: one leading to hydroxylation at the methylamino position followed by splitting of the verapamil molecule into two fragments, and the other providing norverapamil and a series of norverapamil isomers .

Pharmacokinetics

this compound exhibits therapeutic activity, although it has significantly less calcium channel blocking ability than verapamil . The pharmacokinetics of norverapamil involve enantioselective plasma protein binding, enantioselective metabolism by CYP3A4, non-stereospecific P-gp transport, and passive glomerular filtration .

Result of Action

The action of this compound results in the dilation of the main coronary arteries and coronary arterioles, both in normal and ischemic regions . This property increases myocardial oxygen delivery in patients with coronary artery spasm . It also regularly reduces the total peripheral resistance against which the heart works .

Safety and Hazards

Norverapamil hydrochloride is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, keep away from heat/sparks/open flames/hot surfaces, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Verapamil, the parent drug of Norverapamil, is used clinically for the treatment of hypertension, and for prophylaxis of supraventricular and ventricular arrhythmias . It is also effective in the treatment of diabetic kidney disease by decreasing urinary leakage, in lowering the risk of developing glomerular sclerosis, and in the treatment of burn scars . As an auxiliary drug, Verapamil enhances the bactericidal activity against Mycobacterium tuberculosis in pulmonary tuberculosis . These uses of Verapamil suggest potential future directions for the use of Norverapamil.

Biochemical Analysis

Biochemical Properties

Norverapamil hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, particularly those involved in calcium ion transport. As a L-type calcium channel blocker, this compound inhibits the influx of calcium ions into cardiac and smooth muscle cells during depolarization . This interaction alters the signal transduction pathways, leading to relaxation of coronary and systemic arterial smooth muscles, and decreasing myocardial oxygen demand .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. By blocking calcium channels, this compound reduces the intracellular concentration of calcium ions, which can affect various cellular processes, including muscle contraction, hormone secretion, and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a calcium channel blocker, this compound binds to the alpha-1 subunit of the calcium channel, inhibiting the influx of calcium ions into cells . This action can lead to the inhibition of enzymes dependent on calcium ions, and changes in the expression of genes related to calcium homeostasis .

Metabolic Pathways

This compound is involved in metabolic pathways related to calcium homeostasis. It interacts with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAFTRIDBHSJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67018-85-3 (Parent)
Record name Norverapamil Hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067812424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40987149
Record name 2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(propan-2-yl)pentanenitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40987149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67812-42-4
Record name Norverapamil Hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067812424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(propan-2-yl)pentanenitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40987149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 67812-42-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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